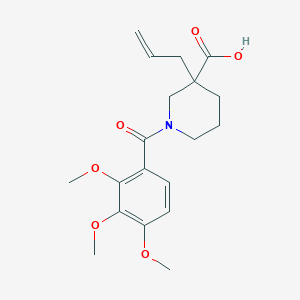

![molecular formula C18H12N2O2S B5549470 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5549470.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide" belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Its structure suggests it might interact with biological targets through various mechanisms of action, including enzyme inhibition and receptor modulation.

Synthesis Analysis

The synthesis of similar thiophene carboxamide derivatives typically involves multi-step organic reactions, including amide coupling, nucleophilic substitution, and cyclization processes. For instance, compounds with related structures have been synthesized through modifications at both the amide and the aromatic domains to investigate structure-activity relationships (Ramesh Mudududdla et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds akin to "this compound" has been elucidated using spectral analysis and X-ray diffraction studies. These studies reveal detailed information about the molecular geometry, bond lengths, and angles, facilitating the understanding of their interaction with biological targets (P. Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of thiophene carboxamide derivatives can be attributed to functional groups like the amide and the aromatic rings. These groups can undergo various chemical reactions, including hydrolysis, oxidation, and further functionalization, which can modify the compound's biological activity (Junke Wang et al., 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the compound's application in drug development. Studies on similar compounds provide insights into how these properties can be optimized for better bioavailability and stability (K. N. Subbulakshmi et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are determined by the compound's functional groups and molecular structure. These properties are essential for the compound's biological activity and pharmacokinetics (R. W. Sabnis, D. W. Rangnekar, 1990).

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzoxazole derivatives, including benzene-1,3,5-tricarboxamides (BTAs), are pivotal in supramolecular chemistry and nanotechnology. These compounds are renowned for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. Their multivalent nature drives applications in polymer processing and biomedical fields, suggesting a promising future for BTAs in commercial applications ranging from nanotechnology to advanced material science (Cantekin, de Greef, & Palmans, 2012).

Advanced Material Science

In the realm of material science, benzoxazole derivatives have shown remarkable properties. For instance, the microwave-assisted synthesis of benzoxazoles highlights their importance in medicinal chemistry due to significant pharmacological activities and in material science due to their valuable properties. This synthesis technique enhances diversity and expedites research in modern chemistry, emphasizing the role of benzoxazole systems in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Plant Defence Metabolites

Benzoxazinoids, including benzoxazole derivatives, are specialized metabolites produced by certain plants and have been investigated for their antimicrobial potential. Although natural benzoxazinoids may lack potency as direct antimicrobial agents, the 1,4-benzoxazin-3-one backbone has been identified as a promising scaffold for designing new antimicrobial compounds. Synthetic derivatives based on this structure have shown potent activity against pathogenic fungi and bacteria, suggesting their utility in developing novel antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Environmental and Analytical Chemistry

The study of benzoxazole derivatives extends into environmental and analytical chemistry, where they serve as biomarkers for assessing exposure to various substances, including carcinogens. For example, human urinary carcinogen metabolites provide crucial data on tobacco and cancer, highlighting the role of benzoxazole derivatives in environmental health sciences. Such studies are essential for understanding carcinogen exposure and metabolism in humans, contributing to public health research (Hecht, 2002).

Safety and Hazards

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c21-17(16-6-3-11-23-16)19-13-9-7-12(8-10-13)18-20-14-4-1-2-5-15(14)22-18/h1-11H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBCDTHCAZBVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)

![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)

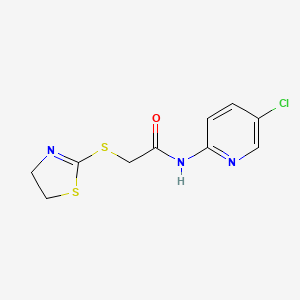

![2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5549418.png)

![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B5549419.png)

![N~3~-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5549441.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5549450.png)

![2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5549458.png)

![2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5549462.png)

![1'-benzyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5549467.png)